4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a methyl group at the 4-position, a methylsulfonyl group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. It is a white to light yellow solid with a distinct odor and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may modulate the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
- 4-Methyl-2-(trifluoromethyl)-5-pyrimidinecarboxylic acid
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Uniqueness
4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group at the 2-position and carboxylic acid group at the 5-position make it a versatile intermediate for various chemical reactions and applications .
Properties
Molecular Formula |
C7H8N2O4S |
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Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-methyl-2-methylsulfonylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-4-5(6(10)11)3-8-7(9-4)14(2,12)13/h3H,1-2H3,(H,10,11) |
InChI Key |
KWCKEBDOCRXKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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